N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide
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Overview
Description
N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide is an organic compound with the molecular formula C21H34N2O2S. It is characterized by the presence of a thiomorpholine ring, a decyloxy group attached to a phenyl ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide typically involves the reaction of 4-(decyloxy)aniline with thiomorpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The decyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The decyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Benzyloxy)phenyl]glycinamide: Shares a similar phenyl ring structure with an alkoxy group.
N-[4-(Methoxy)phenyl]-4-thiomorpholinecarboxamide: Similar structure but with a methoxy group instead of a decyloxy group.
Uniqueness
N-[4-(Decyloxy)phenyl]-4-thiomorpholinecarboxamide is unique due to the presence of the decyloxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity .
Properties
Molecular Formula |
C21H34N2O2S |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
N-(4-decoxyphenyl)thiomorpholine-4-carboxamide |
InChI |
InChI=1S/C21H34N2O2S/c1-2-3-4-5-6-7-8-9-16-25-20-12-10-19(11-13-20)22-21(24)23-14-17-26-18-15-23/h10-13H,2-9,14-18H2,1H3,(H,22,24) |
InChI Key |
HYHORASRRMYBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCSCC2 |
Origin of Product |
United States |
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